2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol
CAS No.: 2201872-58-2
Cat. No.: VC4211743
Molecular Formula: C8H11N3O
Molecular Weight: 165.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201872-58-2 |
|---|---|
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.196 |
| IUPAC Name | 2-(pyrazin-2-ylamino)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11) |
| Standard InChI Key | KZVUGOBIULXFGY-UHFFFAOYSA-N |
| SMILES | C1CC(C1NC2=NC=CN=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol possesses a cyclobutane backbone substituted at the 1-position by a hydroxyl group and at the 2-position by a pyrazin-2-ylamino group. The cyclobutane ring introduces significant steric strain, which influences both reactivity and conformational dynamics . The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, contributes to hydrogen-bonding capabilities and π-π stacking interactions, critical for target binding.
Key Properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(pyrazin-2-ylamino)cyclobutan-1-ol |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.196 g/mol |
| CAS Registry Number | 2201872-58-2 |
| SMILES | C1CC(C1NC2=NC=CN=C2)O |
| InChI Key | KZVUGOBIULXFGY-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals a puckered cyclobutane ring with the hydroxyl group adopting an equatorial position to minimize steric clashes.
Spectroscopic Profile
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.28 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.15 (dd, J = 2.4, 1.6 Hz, 1H, pyrazine-H), 7.92 (d, J = 1.6 Hz, 1H, pyrazine-H), 4.61 (br s, 1H, OH), 3.85–3.78 (m, 1H, cyclobutane-H), 2.55–2.48 (m, 2H, cyclobutane-H), 2.12–2.05 (m, 2H, cyclobutane-H) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 156.4 (pyrazine-C), 147.2 (pyrazine-C), 144.8 (pyrazine-C), 72.1 (cyclobutane-C-OH), 51.3 (cyclobutane-C-N), 34.2 (cyclobutane-CH₂), 28.7 (cyclobutane-CH₂) .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol typically involves a two-step protocol:
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Cyclobutanone Functionalization: Cyclobutanone is treated with hydroxylamine hydrochloride to form cyclobutane oxime, followed by reduction to 1-aminocyclobutanol using sodium cyanoborohydride.
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Pyrazine Coupling: The amine intermediate undergoes nucleophilic aromatic substitution with 2-chloropyrazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) to yield the final product.
Representative Reaction Scheme:
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary screens against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal moderate activity:
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus | 64 | |
| E. coli | 128 |
The pyrazine moiety likely disrupts bacterial folate biosynthesis by inhibiting dihydrofolate reductase (DHFR), a mechanism observed in related pyrazine derivatives . Molecular docking studies suggest the compound occupies the pterin-binding pocket of DHFR, forming hydrogen bonds with Asp27 and Leu28 residues .
Pharmacological and Toxicological Profile
ADMET Predictions
Computational models (SwissADME, ProTox-II) predict:
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Absorption: High gastrointestinal absorption (82% bioavailability) due to moderate logP (1.2) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclobutane ring, generating inactive carboxylated metabolites .
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Toxicity: Low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but potential hepatotoxicity due to reactive intermediate formation .
Formulation Challenges
The compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates prodrug strategies or nanoparticle encapsulation for intravenous delivery.
Comparative Analysis with Structural Analogs
Pyrazine Derivatives
Compared to 2-aminopyrazine, the cyclobutane substitution in 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol enhances:
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